1-(2-Chloroethyl)pyrrole
Overview
Description
1-(2-Chloroethyl)pyrrole is an organic compound with the molecular formula C6H8ClN. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Scientific Research Applications
1-(2-Chloroethyl)pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
The properties and activities of pyrroles can be influenced by the substituents attached to the ring. In the case of “1-(2-Chloroethyl)pyrrole”, it has a 2-chloroethyl group attached to one of the carbon atoms in the pyrrole ring . The presence of this group could potentially influence the compound’s reactivity and interactions with biological targets.
It’s important to note that the specific effects of “this compound” would depend on a variety of factors, including its precise mechanism of action, the nature of its target, and the specific biochemical pathways it affects. These factors could be influenced by the compound’s chemical structure, including the presence and position of the 2-chloroethyl group .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would also play a crucial role. These factors can be influenced by various chemical properties of the compound, including its size, charge, lipophilicity, and the presence of functional groups .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could also affect the compound’s stability, efficacy, and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with 2-chloroethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of pyrrole-2-carboxylic acid or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas.
Major Products Formed:
- Substituted pyrrole derivatives.
- Pyrrole-2-carboxylic acid.
- 1-(2-ethyl)pyrrole .
Comparison with Similar Compounds
Pyrrole: The parent compound, which lacks the chloroethyl group.
2-Chloropyrrole: Similar structure but with the chlorine atom directly attached to the pyrrole ring.
1-(2-Bromoethyl)pyrrole: Similar to 1-(2-Chloroethyl)pyrrole but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable intermediate in organic synthesis and a useful tool in biological research .
Properties
IUPAC Name |
1-(2-chloroethyl)pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYATLREQUGMIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506458 | |
Record name | 1-(2-Chloroethyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77200-24-9 | |
Record name | 1-(2-Chloroethyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Chloroethyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(2-chloroethyl)pyrrole interact with the polymerization reaction, and what is the outcome?
A1: this compound acts as a terminating agent in the quasiliving carbocationic polymerization of isobutylene. [] This means it reacts with the reactive cationic end of a growing polyisobutylene chain, effectively stopping further monomer addition. The reaction leads to the incorporation of the this compound moiety at the chain end, resulting in a polyisobutylene chain terminated with a pyrrole ring. []
Q2: What is interesting about the way this compound attaches to the polyisobutylene chain?
A2: The research found that this compound doesn't attach in just one way. The polyisobutylene can bond to either the carbon at position 2 or position 3 of the pyrrole ring, creating a mixture of isomers. [] The ratio of these isomers is influenced by the length of the alkylene tether (the -CH2-CH2- group linking the pyrrole and chlorine in this case). [] This isomeric mixture is a crucial aspect to consider for potential applications of the modified polyisobutylene.
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